rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2672502-24-6
VCID: VC11992961
InChI: InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1
SMILES: C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid

CAS No.: 2672502-24-6

Cat. No.: VC11992961

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid - 2672502-24-6

Specification

CAS No. 2672502-24-6
Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name (3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c23-19-11-22(10-9-17(19)20(24)25)21(26)27-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19,23H,9-12H2,(H,24,25)/t17-,19+/m0/s1
Standard InChI Key SSJRHGSLKJGQFV-PKOBYXMFSA-N
Isomeric SMILES C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CN(CC(C1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₂₁H₂₁NO₅, corresponds to a molecular weight of 367.4 g/mol . Its IUPAC name, (3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid, reflects the stereochemistry at the 3R and 4R positions. Key structural elements include:

  • A piperidine ring substituted at positions 3 and 4 with hydroxyl and carboxylic acid groups, respectively.

  • An Fmoc group attached to the piperidine nitrogen, providing protection during synthetic processes.

The isomeric SMILES string, C1CN(C[C@H]([C@H]1C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, confirms the relative stereochemistry and connectivity.

PropertyValueSource
Molecular Weight367.4 g/mol
Molecular FormulaC₂₁H₂₁NO₅
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

The absence of melting/boiling point data suggests challenges in isolation or characterization under standard conditions .

Synthesis and Purification

Synthetic Pathways

The synthesis of rac-(3R,4R)-1-Fmoc-3-hydroxypiperidine-4-carboxylic acid involves multi-step organic reactions with precise control over temperature, solvent selection, and purification protocols. A generalized approach includes:

  • Piperidine functionalization: Introduction of hydroxyl and carboxylic acid groups via oxidation or substitution reactions.

  • Fmoc protection: Coupling the Fmoc group to the piperidine nitrogen using N(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

  • Racemic resolution: Separation of enantiomers using chiral chromatography or enzymatic methods, though the "rac" prefix indicates the compound is provided as a racemic mixture.

Purification Challenges

Chromatographic techniques such as reverse-phase HPLC or flash chromatography are employed to isolate the product. The polar hydroxyl and carboxylic acid groups necessitate mobile phases with adjusted pH (e.g., trifluoroacetic acid modifiers) to enhance separation efficiency.

Role in Peptide Synthesis and Drug Design

Fmoc-Based Protection Strategy

The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its utility stems from:

  • Orthogonal deprotection: Removable under mild basic conditions (e.g., piperidine) without affecting acid-labile side-chain protections.

  • UV detectability: The fluorenyl moiety enables monitoring of coupling efficiency via UV absorbance at 301 nm.

Piperidine Derivatives in Pharmaceuticals

Piperidine scaffolds are prevalent in CNS-targeting drugs (e.g., antipsychotics, analgesics) and enzyme inhibitors . The hydroxyl and carboxylic acid substituents in this compound suggest potential as:

  • A conformational constraint in peptide-based therapeutics.

  • A chelating agent for metal-catalyzed reactions in prodrug activation.

FeatureTarget CompoundPhenyl Analog
Substituent at C4Carboxylic acidPhenyl group
LogP (estimated)~1.2~3.5
SolubilityHigher in aqueous bufferHigher in organic solvents

Future Directions and Challenges

Research Gaps

  • Thermodynamic data: Melting/boiling points and solubility profiles require empirical determination.

  • Biological screening: In vitro assays against kinase or protease targets could validate hypothesized mechanisms.

Industrial Applications

Scalable synthesis of this compound could benefit:

  • Peptide vaccine development: As a building block for antigenic epitopes.

  • PROTACs (Proteolysis-Targeting Chimeras): Leveraging the piperidine scaffold for E3 ligase recruitment.

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